tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Attachment to Piperazine: The thiazole moiety is then attached to the piperazine ring. This can be achieved by reacting the thiazole derivative with a piperazine derivative in the presence of a suitable base and solvent.
Introduction of the tert-Butyl Ester Group: The final step involves the introduction of the tert-butyl ester group. This can be done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.
Reduction: Reduction reactions can occur at the piperazine ring or the thiazole moiety.
Substitution: The compound can undergo substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole moiety.
Reduction: Reduced forms of the piperazine ring or thiazole moiety.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Drug Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can interact with active sites of enzymes, while the piperazine ring can modulate receptor activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
Uniqueness
tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is unique due to the specific combination of the thiazole moiety and the piperazine ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(12-15-5-10-20-12)16-6-8-17(9-7-16)13(18)19-14(2,3)4/h5,10-11H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUQJWVVWGZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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